molecular formula C7H12ClNO2 B2381628 (1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride CAS No. 1989638-29-0

(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

Cat. No.: B2381628
CAS No.: 1989638-29-0
M. Wt: 177.63
InChI Key: KGMCAYXEPHCFKU-QXRFUWKISA-N
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Description

(1S,4R,5R)-5-Methyl-2-azabicyclo[211]hexane-1-carboxylic acid;hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by functional group modifications to introduce the carboxylic acid and hydrochloride moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing new therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amines and carboxylic acids with comparable structures and properties. Examples are:

  • (1R,2S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
  • (1S,2R)-2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

What sets (1S,4R,5R)-5-Methyl-2-azabicyclo[211]hexane-1-carboxylic acid;hydrochloride apart is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

(1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-4-5-2-7(4,6(9)10)8-3-5;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMCAYXEPHCFKU-QXRFUWKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC1(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@@]1(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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